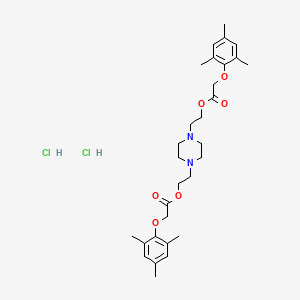![molecular formula C10H19Cl2NO5S B13787514 2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid CAS No. 87298-89-3](/img/structure/B13787514.png)
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid is a compound with significant applications in various fields such as chemistry, biology, medicine, and industry. The compound consists of two distinct parts: 2-[bis(2-hydroxyethyl)amino]ethanol, which is known for its use in various chemical reactions and industrial processes, and 2-(2,2-dichloroethenylsulfanyl)acetic acid, which has unique properties that make it valuable in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with diethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
For the preparation of 2-(2,2-dichloroethenylsulfanyl)acetic acid, a common method involves the reaction of 2,2-dichloroethene with thioglycolic acid. This reaction is typically conducted under reflux conditions with a suitable solvent, such as ethanol, to ensure complete conversion of the reactants[2][2].
Industrial Production Methods: In industrial settings, the production of 2-[bis(2-hydroxyethyl)amino]ethanol is often scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the continuous addition of ethylene oxide and diethanolamine into the reactor, with the catalyst being added in a controlled manner .
The industrial production of 2-(2,2-dichloroethenylsulfanyl)acetic acid follows a similar approach, with the reactants being continuously fed into a reactor under reflux conditions. The use of automated systems ensures precise control over reaction parameters, leading to high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .
2-(2,2-dichloroethenylsulfanyl)acetic acid primarily undergoes nucleophilic substitution reactions due to the presence of the dichloroethenyl group. Typical reagents for these reactions include nucleophiles such as amines and thiols .
Major Products: The oxidation of 2-[bis(2-hydroxyethyl)amino]ethanol typically yields 2-[bis(2-hydroxyethyl)amino]acetaldehyde, while reduction reactions produce 2-[bis(2-hydroxyethyl)amino]ethane. Substitution reactions with alkyl halides result in the formation of various alkylated derivatives .
Nucleophilic substitution of 2-(2,2-dichloroethenylsulfanyl)acetic acid with amines produces amide derivatives, while reactions with thiols yield thioether compounds .
Aplicaciones Científicas De Investigación
2-[bis(2-hydroxyethyl)amino]ethanol is widely used in the polymerization of nitrile rubber, as a concrete accelerator, and as an oil emulsifier. It is also employed in cyanide-free electroplating processes[9][9].
2-(2,2-dichloroethenylsulfanyl)acetic acid finds applications in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents. Its unique chemical structure allows it to interact with specific molecular targets, making it valuable in medicinal chemistry .
Mecanismo De Acción
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds .
2-(2,2-dichloroethenylsulfanyl)acetic acid exerts its effects through the interaction with specific enzymes and proteins. The dichloroethenyl group allows it to form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of enzyme activity or the disruption of protein function .
Comparación Con Compuestos Similares
Similar Compounds:
- Triethanolamine
- Diethanolamine
- 2-(2-chlorophenoxy)acetic acid
- 2-(2,2-dichloroethenylthio)acetic acid
Uniqueness: 2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it versatile in various applications .
2-(2,2-dichloroethenylsulfanyl)acetic acid stands out for its dichloroethenyl group, which imparts unique reactivity and specificity in biochemical interactions. This makes it particularly valuable in the development of targeted pharmaceuticals .
Propiedades
Número CAS |
87298-89-3 |
|---|---|
Fórmula molecular |
C10H19Cl2NO5S |
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid |
InChI |
InChI=1S/C6H15NO3.C4H4Cl2O2S/c8-4-1-7(2-5-9)3-6-10;5-3(6)1-9-2-4(7)8/h8-10H,1-6H2;1H,2H2,(H,7,8) |
Clave InChI |
DKQROXUCOSPLOZ-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(CCO)CCO.C(C(=O)O)SC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






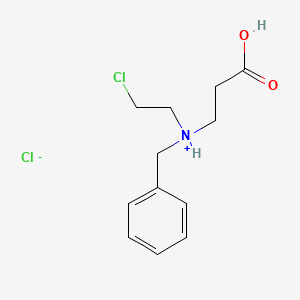
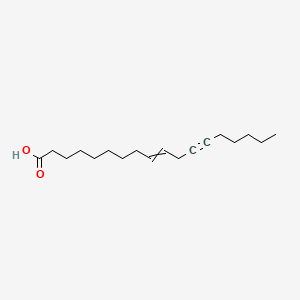
![6-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13787468.png)
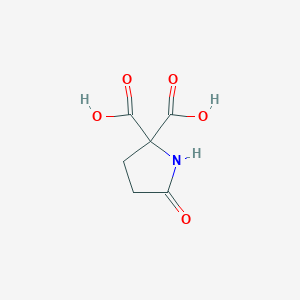

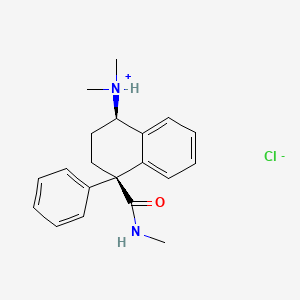
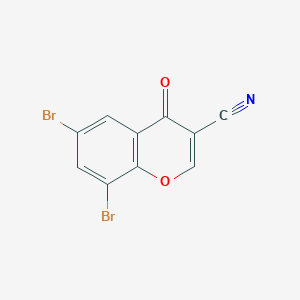

![4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13787510.png)
